![molecular formula C17H13BrN4O B2981665 N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide CAS No. 2034474-87-6](/img/structure/B2981665.png)
N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of bipyridine, which is an organic compound with two pyridine rings . Bipyridines are widely used as ligands in coordination chemistry . The presence of the bromo and amide functional groups suggests that this compound might have interesting reactivity and could potentially be used in various chemical reactions.
Synthesis Analysis
Bipyridines can be synthesized through various methods, including the reaction of pyridine derivatives . The synthesis of non-centrosymmetric, dipolar 4,4′-bipyridines bearing functionalized pyridyl moieties has been described . This involves selective substitution on one pyridyl motif that could contain electron-donating or electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of bipyridines is characterized by two pyridine rings connected at the 2 and 2’ positions . The presence of bromo and amide functional groups in your compound would likely influence its overall structure and properties.Chemical Reactions Analysis
Bipyridines are known to participate in various chemical reactions, often serving as ligands in coordination chemistry . The specific reactions that “N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide” might undergo would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Bipyridines, for example, are generally colorless solids that are soluble in organic solvents . The presence of bromo and amide functional groups in your compound would likely influence its properties.科学的研究の応用
Biologically Active Molecules
Bipyridine derivatives like N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide are often used in the development of biologically active molecules. These compounds can interact with biological systems, potentially leading to new pharmaceuticals that target specific enzymes or receptors within the body .
Ligands in Transition-Metal Catalysis
In the field of catalysis, these derivatives serve as ligands that can bind to transition metals, forming complexes that are essential for catalyzing various chemical reactions. This application is crucial for industrial processes, including the synthesis of polymers and fine chemicals .
Photosensitizers
These bipyridine derivatives can act as photosensitizers in solar cells or photodynamic therapy. As photosensitizers, they absorb light and transfer energy or electrons, which can be harnessed in solar energy conversion or to initiate therapeutic reactions in medical treatments .
Viologens
Upon functionalization, such as quaternization of the nitrogen atoms, bipyridine derivatives can become viologens. These are known for their electrochemical properties, making them useful in the development of electrochromic devices, batteries, and sensors .
Supramolecular Architectures
The ability of bipyridine derivatives to form non-covalent interactions allows them to be used in constructing supramolecular architectures. These structures have potential applications in nanotechnology, molecular recognition, and the development of new materials .
Synthetic Transformations
Bipyridine derivatives are also pivotal in synthetic chemistry, where they can be used to facilitate novel transformations. This includes their role in cross-coupling reactions, which are valuable for creating complex organic molecules .
作用機序
Safety and Hazards
特性
IUPAC Name |
5-bromo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O/c18-15-8-14(9-20-11-15)17(23)22-10-13-2-1-5-21-16(13)12-3-6-19-7-4-12/h1-9,11H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMQAMJNNDMMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((4-methyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2981582.png)


![3-Methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2981586.png)
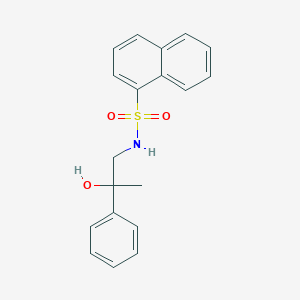
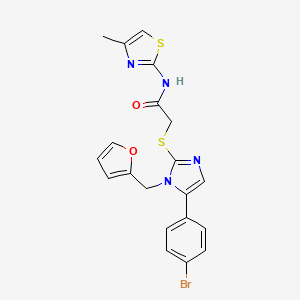
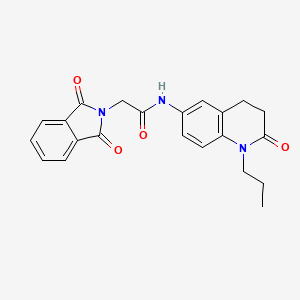

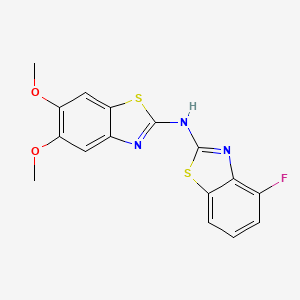
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate](/img/structure/B2981599.png)
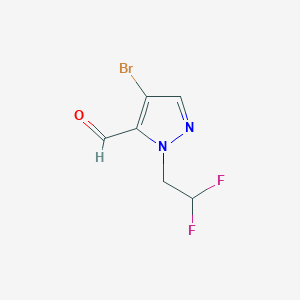
![2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2981602.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2981603.png)
![[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2981604.png)